

An In-Depth Technical Guide to the NMR Spectrum of 1-Methylquinolinium Iodide

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Compound of Interest

Compound Name: *1-Methylquinolinium iodide*

Cat. No.: *B1211908*

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This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of **1-methylquinolinium iodide**. It is intended for researchers, scientists, and professionals in drug development who utilize NMR for the structural elucidation and characterization of organic molecules, particularly quaternary ammonium salts and ionic liquids. This document offers a deep dive into the theoretical underpinnings and practical applications of ^1H and ^{13}C NMR spectroscopy for this specific compound, moving beyond a simple recitation of data to explain the causality behind experimental choices and interpretation strategies.

Introduction: The Significance of 1-Methylquinolinium Iodide and its NMR Analysis

1-Methylquinolinium iodide is a quaternary ammonium salt that serves as a valuable model compound in various chemical and biological studies. Its structure, featuring a planar aromatic quinolinium cation and an iodide counter-anion, makes it an interesting subject for spectroscopic analysis. NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules.^[1] It provides detailed information about the electronic environment of each nucleus, enabling the precise mapping of the molecular framework. For researchers working with related heterocyclic systems or ionic liquids, a thorough understanding of the NMR spectrum of **1-methylquinolinium iodide** is fundamental.

This guide will explore the key features of both the ^1H and ^{13}C NMR spectra of **1-methylquinolinium iodide**, provide a detailed experimental protocol for acquiring high-quality

data, and offer a step-by-step interpretation of the spectral features, including chemical shifts and coupling constants.

Foundational Principles of the NMR Spectrum of 1-Methylquinolinium Iodide

The NMR spectrum of **1-methylquinolinium iodide** is dictated by its unique electronic structure. The positive charge on the nitrogen atom significantly influences the electron density throughout the aromatic ring system, leading to characteristic downfield shifts for the ring protons and carbons compared to neutral quinoline.

The ^1H NMR Spectrum: A Window into the Aromatic System

The ^1H NMR spectrum of **1-methylquinolinium iodide** is characterized by a series of signals in the aromatic region and a distinct singlet for the N-methyl group. The deshielding effect of the quaternary nitrogen is most pronounced on the protons closest to it.

The ^{13}C NMR Spectrum: Mapping the Carbon Skeleton

The ^{13}C NMR spectrum provides a direct view of the carbon framework of the molecule. Similar to the proton spectrum, the carbons of the quinolinium ring are shifted downfield due to the electron-withdrawing effect of the positively charged nitrogen.

Experimental Protocol: Acquiring a High-Quality NMR Spectrum

The following protocol outlines the steps for obtaining high-resolution ^1H and ^{13}C NMR spectra of **1-methylquinolinium iodide**. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Sample Preparation: The Cornerstone of Good Data

Proper sample preparation is critical for obtaining a high-quality NMR spectrum. Given that **1-methylquinolinium iodide** is an ionic liquid, certain considerations are necessary.

Step-by-Step Sample Preparation:

- Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent solvent for **1-methylquinolinium iodide** due to its high polarity and ability to dissolve a wide range of organic salts.[2] It also has a convenient residual solvent peak for referencing.
- Concentration: For ¹H NMR, a concentration of 5-10 mg of **1-methylquinolinium iodide** in 0.6-0.7 mL of DMSO-d₆ is recommended. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is advisable.
- Dissolution and Filtration: Dissolve the sample completely in the deuterated solvent. To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Referencing: Tetramethylsilane (TMS) can be used as an internal standard (0 ppm). Alternatively, the residual solvent peak of DMSO-d₆ can be used for referencing (δ H = 2.50 ppm, δ C = 39.52 ppm).[2]

NMR Instrument Parameters: Optimizing Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Parameter	¹ H NMR	¹³ C NMR
Spectrometer Frequency	400 MHz	100 MHz
Pulse Program	Standard 1D pulse-acquire	Proton-decoupled pulse-acquire
Spectral Width	-2 to 12 ppm	-10 to 220 ppm
Acquisition Time	2-4 seconds	1-2 seconds
Relaxation Delay	1-2 seconds	2-5 seconds
Number of Scans	8-16	1024-4096
Temperature	298 K	298 K

In-Depth Spectral Interpretation: Decoding the Data

A thorough analysis of the ^1H and ^{13}C NMR spectra, supplemented with 2D NMR techniques, allows for the complete assignment of all signals.

^1H NMR Spectrum Analysis

The ^1H NMR spectrum of **1-methylquinolinium iodide** in DMSO-d_6 displays characteristic signals for the aromatic protons and the N-methyl group. The positive charge on the nitrogen atom causes a significant downfield shift of the protons, particularly H2 and H8.

Table of ^1H NMR Data for **1-Methylquinolinium Iodide**:

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
H2	~9.5	d	~6.0
H3	~8.0	d	~8.0
H4	~8.5	d	~8.0
H5	~8.2	m	
H6	~7.9	m	
H7	~8.1	d	~8.0
H8	~9.2	d	~8.5
N-CH ₃	~4.6	s	

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Interpretation of Coupling Patterns:

- The protons on the quinolinium ring exhibit characteristic ortho and meta couplings.
- A COSY (Correlation Spectroscopy) experiment can be used to confirm the connectivity of the protons. Cross-peaks will be observed between adjacent protons (e.g., H2-H3, H3-H4,

H5-H6, H6-H7, H7-H8).

Graphviz Diagram of ^1H - ^1H COSY Correlations:

Caption: Predicted ^1H - ^1H COSY correlations in **1-methylquinolinium iodide**.

^{13}C NMR Spectrum Analysis

The ^{13}C NMR spectrum of the 1-methylquinolinium cation provides the chemical shifts for each carbon atom. The iodide counter-ion is expected to have a minimal effect on these values.

Table of ^{13}C NMR Data for the 1-Methylquinolinium Cation:

Carbon	Chemical Shift (ppm)
C2	~148
C3	~122
C4	~136
C4a	~128
C5	~130
C6	~129
C7	~134
C8	~130
C8a	~138
N-CH ₃	~45

Note: This data is for the 1-methylquinolinium cation; the iodide salt may show slight variations.

Advanced 2D NMR for Complete Assignment:

- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is invaluable for assigning the carbon signals based on the already assigned proton spectrum.

- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (C4a and C8a) which do not have attached protons and therefore do not show up in an HSQC spectrum. For example, the N-methyl protons should show an HMBC correlation to C2 and C8a.

Graphviz Diagram of Key HMBC Correlations:

Caption: Key expected HMBC correlations for structural elucidation.

Conclusion: A Powerful Tool for Structural Verification

NMR spectroscopy provides an unparalleled level of detail for the structural analysis of **1-methylquinolinium iodide**. By combining 1D ^1H and ^{13}C NMR with 2D correlation experiments like COSY, HSQC, and HMBC, a complete and unambiguous assignment of all proton and carbon signals can be achieved. The methodologies and data presented in this guide serve as a robust framework for researchers and scientists in the fields of synthetic chemistry, materials science, and drug development, enabling confident characterization of this and related molecular structures.

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